Cas no 19249-04-8 (Bis(2-\u200b(dimethylamino)\u200bethyl) Succinate)

Bis(2-(dimethylamino)ethyl) succinate is a bifunctional ester compound featuring tertiary amine groups, commonly utilized as an intermediate in organic synthesis and polymer chemistry. Its structure enables chelation and catalytic properties, making it valuable in coordination chemistry and as a precursor for specialty polymers. The compound's balanced hydrophilicity and lipophilicity enhance its solubility in both aqueous and organic media, facilitating diverse reaction conditions. Its dual reactive sites allow for selective modifications, supporting applications in crosslinking agents or functionalized materials. The dimethylamino groups contribute to its potential as a pH-responsive moiety in smart materials. Proper handling is advised due to its amine functionality.
Bis(2-\u200b(dimethylamino)\u200bethyl) Succinate structure
19249-04-8 structure
Product Name:Bis(2-\u200b(dimethylamino)\u200bethyl) Succinate
CAS No:19249-04-8
MF:C12H24N2O4
MW:260.329963684082
CID:190900
PubChem ID:87986
Update Time:2025-05-19

Bis(2-\u200b(dimethylamino)\u200bethyl) Succinate Chemical and Physical Properties

Names and Identifiers

    • Butanedioic acid,1,4-bis[2-(dimethylamino)ethyl] ester
    • bis[2-(dimethylamino)ethyl] succinate
    • bis[2-(dimethylamino)ethyl] butanedioate
    • NISTC19249048
    • Einecs 242-917-0
    • Bis(2-(dimethylamino)ethyl) succinate
    • bis(2-dimethylaminoethyl) succinate
    • Bis(2-dimethylaminoethyl)butanedioate
    • NS00026278
    • Bis(2-?(dimethylamino)?ethyl) Succinate
    • Butanedioic acid, 1,4-bis[2-(dimethylamino)ethyl] ester
    • 19249-04-8
    • DTXSID50172842
    • AKOS002860535
    • Bis-(beta-dimethylaminoethyl)succinate
    • 1,4-BIS[2-(DIMETHYLAMINO)ETHYL] BUTANEDIOATE
    • A1-01701
    • SCHEMBL3038090
    • JSINVKLVDNFTSU-UHFFFAOYSA-N
    • 2-(dimethylamino) ethyl succinate
    • Bis(2-\u200b(dimethylamino)\u200bethyl) Succinate
    • Inchi: 1S/C12H24N2O4/c1-13(2)7-9-17-11(15)5-6-12(16)18-10-8-14(3)4/h5-10H2,1-4H3
    • InChI Key: JSINVKLVDNFTSU-UHFFFAOYSA-N
    • SMILES: O(C(CCC(=O)OCCN(C)C)=O)CCN(C)C

Computed Properties

  • Exact Mass: 260.17372
  • Monoisotopic Mass: 260.174
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 11
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 59.1Ų

Experimental Properties

  • Density: 1.049
  • Boiling Point: 321.4°Cat760mmHg
  • Flash Point: 148.2°C
  • Refractive Index: 1.465
  • PSA: 59.08

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Additional information on Bis(2-\u200b(dimethylamino)\u200bethyl) Succinate

Introduction to Bis(2-(dimethylamino)ethyl) Succinate (CAS No. 19249-04-8)

Bis(2-(dimethylamino)ethyl) succinate, with the chemical formula C₁₁H₂₁NO₄ and CAS number 19249-04-8, is a significant compound in the field of pharmaceuticals and biochemical research. This zwitterionic compound, characterized by its unique structural properties, has garnered considerable attention due to its versatile applications in drug delivery systems, enzyme inhibition studies, and as a chiral auxiliary in asymmetric synthesis.

The molecular structure of Bis(2-(dimethylamino)ethyl) succinate consists of a succinate backbone with two dimethylaminoethyl groups attached. This configuration imparts a high degree of solubility in both polar and non-polar solvents, making it an excellent candidate for various biochemical applications. The zwitterionic nature of the compound allows it to interact effectively with biological molecules, facilitating its use in drug design and development.

Recent advancements in the field of medicinal chemistry have highlighted the potential of Bis(2-(dimethylamino)ethyl) succinate as a key intermediate in the synthesis of novel therapeutic agents. Its ability to form stable complexes with other pharmacophores has been exploited in the development of targeted drug delivery systems. These systems are designed to enhance the bioavailability and reduce the toxicity of active pharmaceutical ingredients (APIs), thereby improving patient outcomes.

In addition to its role in drug delivery, Bis(2-(dimethylamino)ethyl) succinate has been investigated for its applications in enzyme inhibition studies. The compound's ability to mimic natural substrates or inhibitors has made it a valuable tool in understanding enzyme mechanisms and developing enzyme-based therapeutics. For instance, researchers have utilized this compound to study the kinetics of succinate dehydrogenase, an enzyme crucial in energy metabolism and implicated in various diseases.

The chiral properties of Bis(2-(dimethylamino)ethyl) succinate have also been leveraged in asymmetric synthesis. Chiral auxiliaries are essential in constructing enantiomerically pure compounds, which are often required for pharmaceutical applications due to their specific biological activities. The compound's structural features allow it to induce stereochemical control during organic reactions, enabling the synthesis of complex molecules with high enantioselectivity.

Current research is exploring the potential of Bis(2-(dimethylamino)ethyl) succinate in nanotechnology and materials science. Its unique physicochemical properties make it suitable for use as a stabilizer or cross-linking agent in polymer formulations. These materials have applications ranging from biodegradable plastics to advanced drug-eluting stents, showcasing the broad utility of this compound.

The biocompatibility and low toxicity profile of Bis(2-(dimethylamino)ethyl) succinate have also positioned it as a promising candidate for biomedical applications. Studies have demonstrated its efficacy in reducing inflammation and promoting tissue regeneration. These findings open up new avenues for therapeutic interventions in conditions such as osteoarthritis and wound healing.

In conclusion, Bis(2-(dimethylamino)ethyl) succinate (CAS No. 19249-04-8) is a multifaceted compound with significant implications across various scientific disciplines. Its structural versatility, solubility characteristics, and biocompatibility make it an invaluable tool in pharmaceutical research, biochemical studies, and material science. As ongoing research continues to uncover new applications for this compound, its role in advancing medical science is poised to expand further.

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